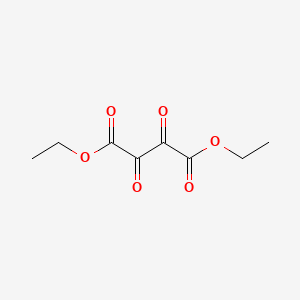
Diethyl dioxobutanedioate
概要
説明
Diethyl dioxobutanedioate is a useful research compound. Its molecular formula is C8H10O6 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Industry
Diethyl succinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of:
- Antibiotics : Used in the synthesis of certain beta-lactam antibiotics.
- Anti-inflammatory drugs : Acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Food Science
In the food industry, diethyl succinate is recognized for its role as a flavoring agent. It contributes to the aroma profile of several food products, particularly in:
- Wines : Enhances the fruity notes in sparkling wines and rice wines .
- Flavoring agents : Used in various food additives to impart fruity flavors.
Chemical Synthesis
Diethyl succinate is employed in various chemical reactions, including:
- Esterification reactions : It acts as an esterifying agent for alcohols.
- Synthesis of polymers : Utilized in the production of biodegradable polymers and polyesters.
Biochemical Research
The compound is studied for its metabolic pathways, particularly in yeast fermentation processes:
- Metabolite Studies : Diethyl succinate is produced by Saccharomyces cerevisiae during fermentation, making it significant in studies related to yeast metabolism and bioethanol production .
Data Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceutical Industry | Intermediate for antibiotics | Important for beta-lactam synthesis |
| Food Science | Flavoring agent | Key component in wine aroma |
| Chemical Synthesis | Esterification reactions | Used to produce esters from alcohols |
| Biochemical Research | Metabolite in yeast fermentation | Relevant for bioethanol production |
Case Study 1: Use in Antibiotic Synthesis
A study demonstrated the efficacy of diethyl succinate as an intermediate in synthesizing a novel antibiotic compound. The reaction conditions were optimized to yield high purity and yield, showcasing its importance in pharmaceutical applications.
Case Study 2: Flavor Profile Enhancement
Research conducted on sparkling wine fermentation highlighted how diethyl succinate significantly contributes to the sensory attributes of the final product. The study emphasized its role in enhancing fruity aromas, which are crucial for consumer acceptance.
Case Study 3: Biodegradable Polymer Development
A recent project focused on utilizing diethyl succinate in developing biodegradable polymers. The results indicated that polymers synthesized using this compound exhibited favorable mechanical properties and degradation rates, making them suitable for environmentally friendly applications.
特性
CAS番号 |
59743-08-7 |
|---|---|
分子式 |
C8H10O6 |
分子量 |
202.16 g/mol |
IUPAC名 |
diethyl 2,3-dioxobutanedioate |
InChI |
InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3 |
InChIキー |
HYFOWJVQCLIAIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(=O)C(=O)OCC |
正規SMILES |
CCOC(=O)C(=O)C(=O)C(=O)OCC |
Key on ui other cas no. |
59743-08-7 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















